

Spectroscopic Data of 2-tert-Butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-tert-Butylbenzoic acid*

Cat. No.: *B086054*

[Get Quote](#)

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-tert-Butylbenzoic acid** could not be located. To fulfill the structural analysis and data presentation requirements of this guide, a complete set of spectroscopic data for the closely related isomer, 4-tert-Butylbenzoic acid, is provided as an illustrative example. The experimental protocols and general spectroscopic principles described herein are fully applicable to the analysis of **2-tert-Butylbenzoic acid**.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The isomeric position of substituents on the benzene ring can profoundly influence the molecule's physical, chemical, and biological properties. **2-tert-Butylbenzoic acid**, with its sterically demanding tert-butyl group adjacent to the carboxylic acid moiety, presents an interesting case for spectroscopic analysis. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound class, using 4-tert-Butylbenzoic acid as a practical exemplar. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the data in a clear, tabular format for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary (Illustrative Example: 4-tert-Butylbenzoic acid)

The following tables summarize the quantitative spectroscopic data for 4-tert-Butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.34	Singlet	9H	-C(CH ₃) ₃
7.50	Doublet	2H	Ar-H (ortho to -C(CH ₃) ₃)
7.98	Doublet	2H	Ar-H (ortho to -COOH)
12.5 (approx.)	Broad Singlet	1H	-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
31.1	-C(CH ₃) ₃
35.0	-C(CH ₃) ₃
125.4	Ar-C (ortho to -C(CH ₃) ₃)
129.8	Ar-C (ortho to -COOH)
126.9	Ar-C (ipso, attached to -C(CH ₃) ₃)
157.0	Ar-C (ipso, attached to -COOH)
172.5	-COOH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2870	Strong	C-H stretch (tert-butyl)
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
1685	Strong	C=O stretch (carboxylic acid)
1610, 1570	Medium	C=C stretch (aromatic ring)
1420	Medium	O-H bend (in-plane)
1300	Strong	C-O stretch
930	Broad	O-H bend (out-of-plane dimer)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
178	40	[M] ⁺ (Molecular Ion)
163	100	[M - CH ₃] ⁺
135	30	[M - C ₃ H ₇] ⁺ or [M - COOH + H] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like **2-tert-butylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

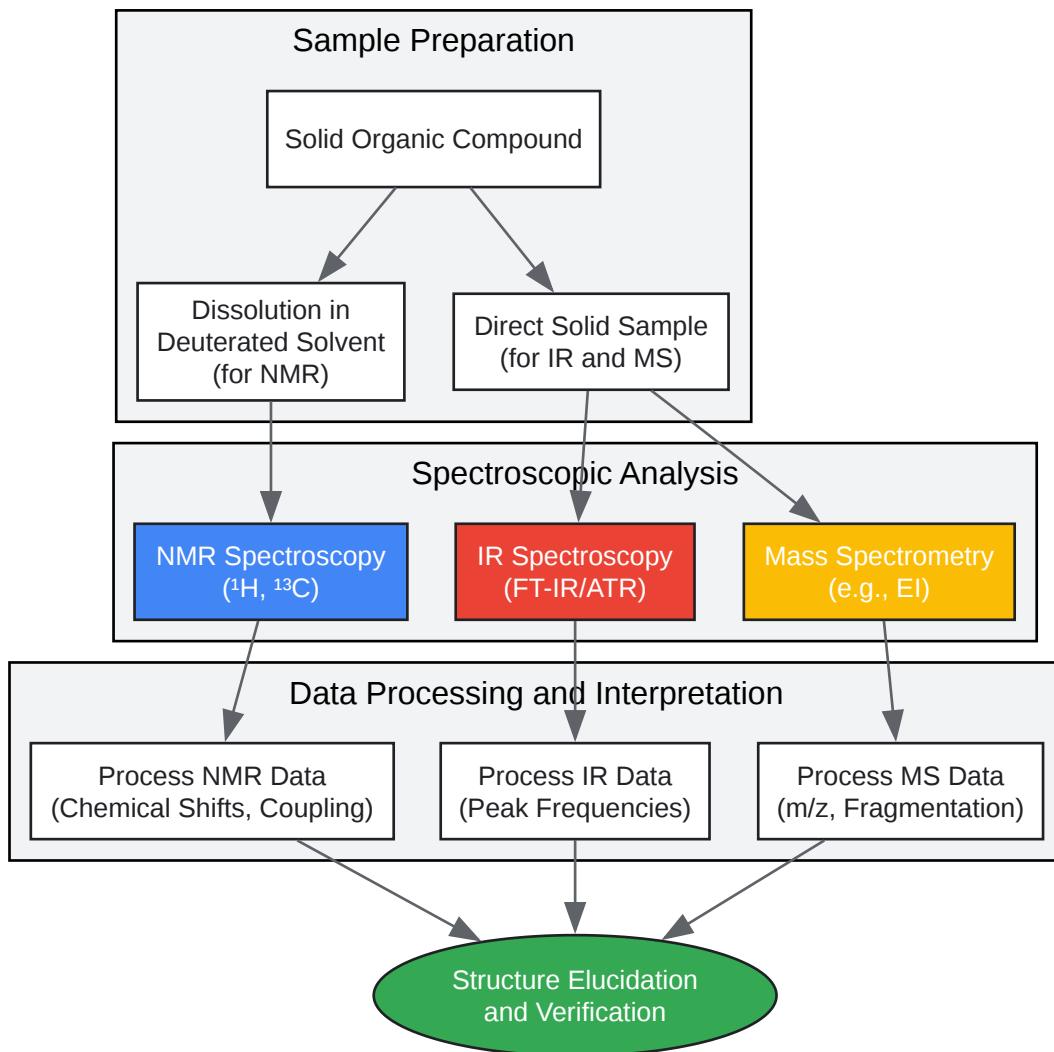
- Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

- **Filtration and Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is typically used.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the crystal surface.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition (FT-IR):**

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

General Workflow for Spectroscopic Analysis of a Solid Organic Compound

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a solid organic compound.

- To cite this document: BenchChem. [Spectroscopic Data of 2-tert-Butylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086054#2-tert-butylbenzoic-acid-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com